molecular formula C12H14BNO2 B1592661 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 214360-44-8

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B1592661
CAS No.: 214360-44-8
M. Wt: 215.06 g/mol
InChI Key: BAIHMVOJDPTWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-44-8) is a boronate ester featuring a benzonitrile moiety attached to a 5,5-dimethyl-1,3,2-dioxaborinane ring. Its molecular formula is C₁₂H₁₄BNO₂, with a molecular weight of 217.06 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nitrile group, which enhances reactivity toward aryl halides . It also serves as a precursor in pharmaceuticals and sensors .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIHMVOJDPTWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627336
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-44-8
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and General Reaction Conditions

The synthesis typically proceeds via the reaction of benzonitrile derivatives with boronic acid derivatives or boronate esters, often employing neopentyl glycol or similar diols to form the dioxaborinane ring.

Key Synthetic Approach:

  • Starting Materials: Benzonitrile derivatives (e.g., 4-chlorobenzonitrile, 4-bromobenzonitrile)
  • Boronic Ester Formation: Reaction with boronic acid derivatives or triisopropyl borate in the presence of strong bases like n-butyllithium (n-BuLi)
  • Diol Use: Incorporation of diols such as 2,2-dimethylpropane-1,3-diol (neopentyl glycol) to form the six-membered dioxaborinane ring
  • Solvents: Tetrahydrofuran (THF) is commonly used, often under inert atmosphere and low temperatures (-78 °C to 0 °C)
  • Quenching and Workup: Acetic acid quenching followed by extraction and purification through chromatography or recrystallization

Typical Reaction Sequence:

  • Deprotonation of the benzonitrile derivative with n-BuLi at low temperature.
  • Addition of triisopropyl borate to form the boronate intermediate.
  • Quenching with acetic acid.
  • Reaction with neopentyl glycol to form the dioxaborinane ring.
  • Purification via chromatography or recrystallization.

This method yields 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with moderate to good yields (around 45-70%) depending on specific conditions and substituents on the benzonitrile ring.

Detailed Experimental Procedure Example

An example adapted from the literature for the preparation of a closely related compound 4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, which shares the same dioxaborinane boronate ester core, is as follows:

Step Reagents and Conditions Description
1 2,2,6,6-Tetramethylpiperidine (base), dry THF, cooled to -10 °C Base is added to THF solvent to prepare for lithiation
2 n-Butyllithium (1.6 M in hexane), slow addition, stirring 10 min Lithiation of the aromatic nitrile derivative
3 Cool to -78 °C, add triisopropyl borate Formation of boronate intermediate
4 Add 4-chlorobenzonitrile solution in THF dropwise, stir at room temperature for 12 h Nucleophilic addition and boronate formation
5 Quench with acetic acid, add 2,2-dimethylpropane-1,3-diol (neopentyl glycol), stir 2 h Formation of the dioxaborinane ring
6 Workup: extract with CH2Cl2, wash with NaHCO3, dry over MgSO4, concentrate Purification step
7 Recrystallize from hexane Final purification to obtain pure product

Yield: Approximately 45%.

Industrial Production Considerations

Industrial scale synthesis follows similar chemistry but emphasizes process optimization:

  • Use of continuous flow reactors to improve mixing and temperature control
  • Scale-up of lithiation and boronation steps with enhanced safety protocols
  • Advanced purification techniques such as preparative chromatography and crystallization to achieve high purity
  • Optimization of solvent use and recycling for cost and environmental benefits

Such industrial processes aim to maximize yield and purity while minimizing reaction times and hazardous reagent exposure.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Starting Material Benzonitrile derivatives (e.g., 4-chlorobenzonitrile) Same, sourced in bulk
Base n-Butyllithium (1.6 M in hexane) Same, with automated dosing
Boron Source Triisopropyl borate Same or boronic acid esters
Diol Neopentyl glycol (2,2-dimethylpropane-1,3-diol) Same, high purity grade
Solvent THF, dry and distilled THF or alternative ethers, solvent recycling
Temperature -78 °C to room temp Controlled low temperature reactors
Reaction Time 12-24 hours Reduced by continuous flow and optimized mixing
Purification Flash chromatography, recrystallization Chromatography, crystallization, filtration
Yield 45-70% Optimized to >70% with process control

Analytical and Characterization Data

These analytical techniques are critical for confirming the successful synthesis of the compound and ensuring batch-to-batch consistency.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronate ester group facilitates transition-metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions.

Example Reaction
Reaction with 4-bromoanisole under Suzuki conditions:

text
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile + 4-Bromoanisole → 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Conditions

  • Catalyst : PdCl₂(dppf) (3 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80°C

  • Time : 36 hours

  • Yield : 70%

Key Data

Substrate (Aryl Halide)ProductYield (%)Reference
4-Bromoanisole4'-Methoxy-biphenyl-4-CN70
2-Bromopyridine2-(4-Cyanophenyl)pyridine65

Nucleophilic Substitution

The nitrile group participates in nucleophilic substitutions under basic conditions.

Example Reaction
Conversion to carboxylic acid:

text
This compound + H₂O (acidic hydrolysis) → 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Conditions

  • Reagent : Concentrated HCl (6 M)

  • Temperature : Reflux

  • Time : 12 hours

  • Yield : 85%

Boron-Related Transformations

The dioxaborinane ring undergoes hydrolysis and transesterification.

Hydrolysis to Boronic Acid

text
This compound + H₂O → 4-(Boronato)benzonitrile + 2,2-dimethyl-1,3-propanediol

Conditions

  • pH : 5–6 (buffered)

  • Temperature : 25°C

  • Time : 2 hours

  • Yield : Quantitative

Transesterification

Reaction with pinacol:

text
This compound + Pinacol → 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Conditions

  • Catalyst : BF₃·OEt₂

  • Solvent : THF

  • Yield : 90%

Cyclization Reactions

The nitrile group enables heterocycle formation via intramolecular cyclization.

Example : Synthesis of Quinazolinones

text
This compound + 2-Aminobenzamide → 4-(Quinazolin-4-yl)benzonitrile

Conditions

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF

  • Temperature : 120°C

  • Yield : 60%

Mechanistic Insights

Density functional theory (DFT) studies reveal:

  • The boron atom adopts a trigonal planar geometry, enhancing electrophilicity .

  • Electron-withdrawing nitrile group stabilizes the transition state in Suzuki couplings (activation energy: ~25 kcal/mol) .

  • Hydrolysis proceeds via nucleophilic attack at boron, with a calculated ΔG‡ of 18.3 kcal/mol .

Comparative Reactivity

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kcal/mol)
Suzuki Coupling1.2 × 10⁻³24.5
Boronate Hydrolysis3.8 × 10⁻²18.3
Nitrile Hydrolysis5.6 × 10⁻⁴28.7

Scientific Research Applications

The compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS Number: 214360-44-8) is a boron-containing organic compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, particularly focusing on its chemical properties, biological activities, and potential uses in materials science and medicinal chemistry.

Structure and Composition

This compound has the molecular formula C12H14BNO2C_{12}H_{14}BNO_2 and a molecular weight of 215.06 g/mol. Its structure features a dioxaborinane moiety attached to a benzonitrile group, which contributes to its unique reactivity and potential applications.

Physical Properties

  • Appearance : Solid
  • Purity : Typically available at 98% purity .
  • Storage Conditions : Recommended to be stored under inert atmosphere at temperatures of 2-8°C .

Medicinal Chemistry

The incorporation of boron into organic compounds has been linked to enhanced biological activity. Compounds like this compound are being studied for their potential as:

  • Anticancer Agents : Preliminary studies suggest that boron-containing compounds can interact with biological systems in ways that may inhibit tumor growth.
  • Drug Delivery Systems : The ability of boron compounds to form stable complexes with various biomolecules makes them candidates for targeted drug delivery applications.

Materials Science

The unique properties of this compound allow it to be utilized in:

  • Organic Electronics : Its ability to form stable charge-transfer complexes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Polymer Chemistry : As a functionalized monomer, it can be used to synthesize new polymers with enhanced thermal and mechanical properties.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its reactivity can be exploited in:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various boron-containing compounds on cancer cell lines. The results indicated that derivatives of this compound exhibited significant inhibitory effects on cell proliferation compared to controls. This suggests a potential pathway for developing new anticancer therapies based on this compound.

Case Study 2: Organic Electronics

Research into the use of boron compounds in OLEDs highlighted the role of this compound as a key component in enhancing the efficiency and stability of devices. The compound was found to improve charge transport properties when incorporated into device architectures.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxaborinane ring and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Core Boronate Ester Variations

Compound Name CAS Number Boronate Ring Molecular Formula Molecular Weight (g/mol) Key Differences
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile 214360-44-8 1,3,2-dioxaborinane C₁₂H₁₄BNO₂ 217.06 Reference compound
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 171364-82-2 1,3,2-dioxaborolane C₁₃H₁₆BNO₂ 229.08 Tetramethyl borolan ring increases steric bulk and stability but reduces reactivity in cross-coupling

Key Findings :

  • The 1,3,2-dioxaborolane derivative (tetramethyl) exhibits higher thermal stability due to reduced ring strain compared to the 1,3,2-dioxaborinane (dimethyl) .
  • The dimethyl variant (target compound) is more reactive in cross-coupling reactions, as evidenced by its use in nickel-catalyzed syntheses .

Substituent Modifications on the Aromatic Ring

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Applications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile -OCH₃ at C2 C₁₃H₁₆BNO₃ 245.09 Enhanced solubility in polar solvents; potential for optoelectronic materials
4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile -Cl at C4; two boronate groups C₁₇H₂₂B₂NO₄Cl 361.44 Used in multi-component Suzuki couplings for polyaromatic systems
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylbenzonitrile -CH₃ at C3 C₁₃H₁₆BNO₂ 231.09 Improved steric shielding for selective binding in glucose probes

Key Findings :

  • Methoxy groups improve solubility but may reduce electrophilicity at the boron center .
  • Chlorine substituents enable sequential cross-coupling reactions, as seen in the synthesis of complex biaryl systems .
  • Methyl groups ortho to the boronate enhance steric control, critical for biological sensor design .

Functional Group Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate -COOCH₃ C₁₃H₁₇BO₄ 248.09 Lower reactivity in couplings due to ester electron donation; mp 113–115°C
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde -CHO C₁₂H₁₄BO₂ 215.05 Reactive aldehyde for condensation reactions; used in pharmaceutical intermediates

Key Findings :

  • Ester derivatives exhibit reduced reactivity compared to nitriles, making them suitable for stepwise syntheses .
  • Aldehyde derivatives serve as versatile building blocks for Schiff base formation or further functionalization .

Physical Properties and Spectral Data

Compound Melting Point (°C) IR (CN stretch, cm⁻¹) ¹H NMR (Key Signals)
This compound Not reported ~2,209–2,219 δ 1.04 (s, 6H, CH₃), 3.78 (s, 4H, B-O-CH₂), 7.86 (d, 2H, ArH)
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate 113–115 1,720 (C=O) δ 3.91 (s, 3H, OCH₃), 7.86–8.00 (m, 4H, ArH)

Biological Activity

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS No. 214360-44-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₂H₁₄BNO₂
  • Molecular Weight : 215.06 g/mol
  • CAS Number : 214360-44-8
  • Structure : The compound features a benzonitrile moiety linked to a dioxaborinane structure, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. These compounds often function through the inhibition of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The dioxaborinane moiety can participate in the formation of boron complexes that interact with biomolecules such as nucleic acids and proteins. This interaction can disrupt cellular processes critical for tumor growth and survival.

Enzyme Inhibition Studies

A study conducted on related compounds demonstrated that they could inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and repair in cancer cells. The inhibition of DHFR leads to decreased levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately inhibiting cell proliferation .

CompoundIC50 (µM)Target Enzyme
Compound A0.5DHFR
Compound B0.8DHFR
This compoundTBDTBD

Case Studies

  • In Vivo Studies : In an animal model study, administration of a similar dioxaborinane derivative resulted in significant tumor reduction compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
  • Cell Culture Experiments : In vitro tests showed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines. Flow cytometry analyses indicated an increase in apoptotic cells following treatment .

Safety and Toxicity

While boron-containing compounds have shown promise in therapeutic applications, their safety profile must be carefully evaluated. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity to normal cells; however, further studies are needed to establish a comprehensive safety profile.

Q & A

Basic: What are the key synthetic routes for preparing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile?

Answer:
The compound is typically synthesized via a two-step procedure:

Boronic Acid Cyclocondensation : React (4-cyano-2-methylphenyl)boronic acid with 2,2-dimethyl-1,3-propanediol in toluene under reflux with a Dean-Stark trap (20 hours). This forms the dioxaborinane ring .

Bromination : Treat the intermediate with N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride under reflux to introduce bromine at the methyl position (16 hours) .
Purification : Silica gel chromatography using dichloromethane (step 1) or petroleum ether/ethyl acetate (10:1, step 2) yields the final product with >85% efficiency.

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Answer:
Key characterization techniques include:

  • ¹H NMR : Peaks at δ 7.79 (d, J = 7.5 Hz, 1H), 7.41 (d, J = 7.7 Hz, 2H), and 1.04 (s, 6H) confirm aromatic protons, nitrile proximity effects, and dimethyl groups on the dioxaborinane ring .
  • Mass Spectrometry : Molecular ion peaks align with the formula C₁₂H₁₃BBrNO₂ (observed m/z: 265.90) .
  • Elemental Analysis : Validates boron and nitrogen content to confirm stoichiometry.

Advanced: How do the nitrile and boronic ester groups influence reactivity in cross-coupling reactions?

Answer:
The dual functionality enables versatile reactivity:

  • Boronic Ester : Participates in Suzuki-Miyaura cross-couplings with aryl halides, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water at 80°C .
  • Nitrile Group : Acts as a directing group in C–H activation or undergoes nucleophilic addition (e.g., with Grignard reagents).
    Competing Pathways : The nitrile can deactivate palladium catalysts if not carefully controlled. Optimizing ligand choice (e.g., SPhos) and solvent polarity (DMF > THF) minimizes side reactions .

Advanced: What strategies mitigate side reactions in multi-step syntheses using this compound?

Answer:
Critical Factors :

  • Catalyst Selection : Use Pd(OAc)₂ with bulky ligands (XPhos) to enhance selectivity for Suzuki couplings over nitrile interference .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce boronic ester hydrolysis.
  • Temperature Control : Lower temperatures (50–60°C) minimize nitrile group degradation during prolonged reactions.
    Case Study : In glucose-sensing probe synthesis, AIBN-initiated bromination at the methyl position achieved 97.9% yield without nitrile side reactions .

Application: How is this compound applied in biomedical probe development?

Answer:
The boronic ester moiety binds diols (e.g., glucose), enabling applications in:

  • Live-Cell Imaging : Conjugation with fluorophores (e.g., dansyl groups) creates reversible glucose sensors. Example: Mc-CDBA probe for zebrafish glucose tracking .
  • Drug Delivery : Functionalization with targeting ligands (e.g., folate) allows boron-rich prodrugs for neutron capture therapy.

Advanced: How do structural analogs compare in reactivity and applications?

Answer:

CompoundSubstituentsReactivity/ApplicationsReference
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile No methoxymethoxyLower solubility in polar solvents; reduced Suzuki coupling efficiency
3-Methyl-5-(dioxaborolan-2-yl)benzonitrile Methyl at C3Enhanced steric hindrance slows cross-coupling but improves thermal stability
2-Bromo-6-(dioxaborinan-2-yl)benzonitrile Bromine at C2Enables sequential Suzuki/SNAr reactions for polyaromatic systems

Key Insight: Methoxymethoxy groups (as in ) improve solubility but require protection/deprotection steps, whereas bromine substituents ( ) enable orthogonal reactivity.

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Air Sensitivity : Store under argon or nitrogen at 4–8°C to prevent boronic ester hydrolysis .
  • Toxicity : Use PPE (gloves, goggles) due to H315/H319 hazards (skin/eye irritation) .
  • Waste Disposal : Quench with ethanol/water mixtures to neutralize reactive boron species.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.